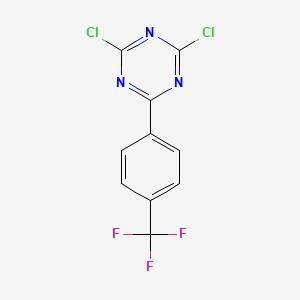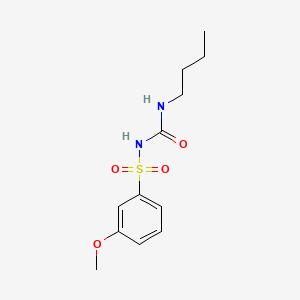![molecular formula C20H13Br2Cl3O3 B11714831 2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ビス[(3-ブロモ-5-クロロ-2-ヒドロキシフェニル)メチル]-4-クロロフェノールは、複数のハロゲン原子とヒドロキシル基の存在を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2,6-ビス[(3-ブロモ-5-クロロ-2-ヒドロキシフェニル)メチル]-4-クロロフェノールの合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、フェノール化合物の臭素化と塩素化、その後、目的の置換基を導入するためのカップリング反応のシリーズが含まれます。反応条件は、多くの場合、パラジウムや銅などの触媒、ジクロロメタンやトルエンなどの溶媒の使用を必要とします。目的の生成物を高い純度と収率で得るには、温度とpHを慎重に制御する必要があります。
工業生産方法
工業的な環境では、この化合物の生産は、効率を最適化し、コストを削減するために、大規模な反応器と連続フロープロセスを含む場合があります。反応パラメータの監視と制御のための自動化システムの使用は、一貫した品質を維持するために不可欠です。
化学反応の分析
反応の種類
2,6-ビス[(3-ブロモ-5-クロロ-2-ヒドロキシフェニル)メチル]-4-クロロフェノールは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物を還元することができます。
置換: 化合物中のハロゲン原子を、求核置換反応を使用して他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 求核置換のための水溶液中の水酸化ナトリウム。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はフェノール誘導体を生成する可能性があります。
4. 科学研究の応用
2,6-ビス[(3-ブロモ-5-クロロ-2-ヒドロキシフェニル)メチル]-4-クロロフェノールは、科学研究にいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用などの潜在的な治療効果について調査されています。
工業: ポリマーやコーティングなどの高度な材料の開発に利用されています。
科学的研究の応用
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
2,6-ビス[(3-ブロモ-5-クロロ-2-ヒドロキシフェニル)メチル]-4-クロロフェノールがその効果を発揮する仕組みは、さまざまな分子標的との相互作用を含みます。たとえば、その抗菌活性は、細菌細胞膜を破壊する能力による可能性があります。薬効の用途では、疾患プロセスに関与する特定の酵素やシグナル伝達経路を阻害する可能性があります。
6. 類似の化合物との比較
類似の化合物
2,6-ジブロモ-4-クロロフェノール: 類似の構造をしていますが、追加のヒドロキシル基とメチル基がありません。
3,5-ジクロロ-2-ヒドロキシベンジルアルコール: ヒドロキシル基とハロゲン置換基を共有していますが、全体的な構造が異なります。
ユニークさ
2,6-ビス[(3-ブロモ-5-クロロ-2-ヒドロキシフェニル)メチル]-4-クロロフェノールは、置換基の特定の組み合わせにより、独特の化学的および生物学的特性が与えられているため、ユニークです。このユニークさは、研究および工業的用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the additional hydroxyl and methyl groups.
3,5-Dichloro-2-hydroxybenzyl alcohol: Shares the hydroxyl and halogen substituents but differs in the overall structure.
Uniqueness
2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C20H13Br2Cl3O3 |
|---|---|
分子量 |
567.5 g/mol |
IUPAC名 |
2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol |
InChI |
InChI=1S/C20H13Br2Cl3O3/c21-16-7-14(24)5-11(19(16)27)1-9-3-13(23)4-10(18(9)26)2-12-6-15(25)8-17(22)20(12)28/h3-8,26-28H,1-2H2 |
InChIキー |
IYACPGWWSFLUES-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)CC3=C(C(=CC(=C3)Cl)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


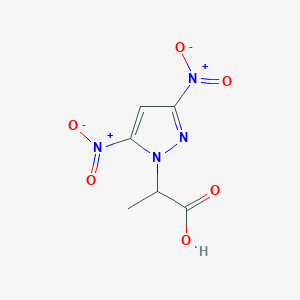
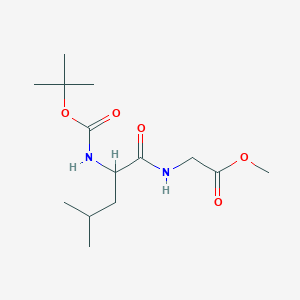
![3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714765.png)
![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
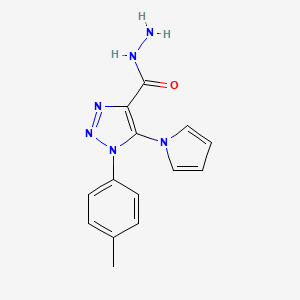
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
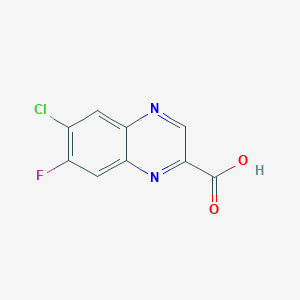
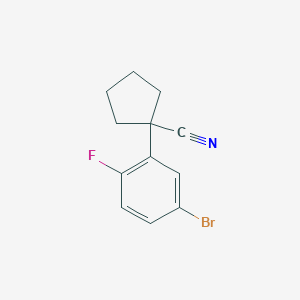
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
